

# Physical and chemical properties of 1,4-di-tert-Butyl-2,5-dimethoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-di-tert-Butyl-2,5-dimethoxybenzene

Cat. No.: B1295392

[Get Quote](#)

## An In-depth Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of **1,4-di-tert-butyl-2,5-dimethoxybenzene**. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of this compound.

## Core Chemical and Physical Properties

**1,4-di-tert-butyl-2,5-dimethoxybenzene** is a symmetrically substituted aromatic ether. The presence of bulky tert-butyl groups and electron-donating methoxy groups on the benzene ring confers specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis and a component in materials science applications, such as a redox shuttle additive for lithium-ion batteries.<sup>[1][2]</sup>

Table 1: General and Physical Properties of **1,4-di-tert-Butyl-2,5-dimethoxybenzene**

Property	Value	Source
CAS Number	7323-63-9	[3]
Molecular Formula	C <sub>16</sub> H <sub>26</sub> O <sub>2</sub>	[3]
Molecular Weight	250.38 g/mol	[3]
Appearance	White to off-white solid/powder	[1]
Melting Point	103-104 °C	[1]
Boiling Point	336.3 °C at 760 mmHg	[1]
Solubility	Soluble in organic solvents such as chloroform, methanol, and dichloromethane. Low solubility in water.	[1]
Density	0.924 g/cm <sup>3</sup>	[1]

## Spectroscopic Data

The symmetrical nature of **1,4-di-tert-butyl-2,5-dimethoxybenzene** leads to relatively simple NMR spectra.

Table 2: <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.72	Singlet	2H	Aromatic (Ar-H)
~3.76	Singlet	6H	Methoxy (-OCH <sub>3</sub> )
~1.29	Singlet	18H	tert-Butyl (-C(CH <sub>3</sub> ) <sub>3</sub> )

Table 3: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~148	Aromatic C-O
~138	Aromatic C-C(CH <sub>3</sub> ) <sub>3</sub>
~111	Aromatic C-H
~56	Methoxy (-OCH <sub>3</sub> )
~34	tert-Butyl (quaternary C)
~31	tert-Butyl (methyl -CH <sub>3</sub> )

An Infrared (IR) spectrum of the compound would typically show C-H stretching vibrations from the aromatic ring and the alkyl groups, C-O stretching from the methoxy groups, and aromatic C=C stretching bands. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.<sup>[4]</sup>

## Experimental Protocols: Synthesis

The primary method for synthesizing **1,4-di-tert-butyl-2,5-dimethoxybenzene** is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.<sup>[5]</sup> Below are two detailed experimental protocols.

### Protocol 1: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from a procedure designed for undergraduate organic chemistry laboratories.<sup>[6][7]</sup>

Materials:

- 1,4-dimethoxybenzene (3 g, 0.02 mol)
- t-butyl alcohol (5 mL)
- Acetic acid (10 mL)
- Fuming sulfuric acid (20% SO<sub>3</sub>) (5 mL)

- Concentrated sulfuric acid (15 mL)
- Crushed ice
- Water
- Methanol
- Dichloromethane
- Anhydrous  $\text{CaCl}_2$

Equipment:

- 250 mL three-neck round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Thermometer
- Dropping funnel
- Ice/water bath
- 25 mL Erlenmeyer flask
- Vacuum filtration apparatus
- 50 mL Erlenmeyer flask
- 100 mL round-bottom flask
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, combine 1,4-dimethoxybenzene (3 g), t-butyl alcohol (5 mL), and acetic acid (10 mL).
- **Cooling:** Cool the mixture to 0–3 °C using an ice/water bath.
- **Acid Preparation:** In a separate 25 mL Erlenmeyer flask, carefully prepare a solution of fuming sulfuric acid (5 mL) and concentrated sulfuric acid (15 mL). Cool this acid mixture in an ice/water bath.
- **Addition of Acid:** Dry the outside of the flask containing the acid mixture and transfer it to the dropping funnel. Add the acid solution dropwise to the reaction mixture, ensuring the temperature is maintained between 15 and 20 °C.
- **Reaction:** After the addition is complete, stir the mixture for an additional 5 minutes at room temperature.
- **Quenching:** Cool the reaction mixture in an ice bath and then add approximately 100 g of crushed ice to dilute the sulfuric acid, followed by the addition of 50 mL of water.
- **Isolation of Crude Product:** Cool the mixture and collect the resulting solid by vacuum filtration. Wash the product thoroughly with water (approximately 300 mL) and press the filter cake to dry.
- **Purification:**
  - Wash the crude product with methanol (3 x 15 mL).
  - Transfer the solid to a 50 mL Erlenmeyer flask and dissolve it in dichloromethane (8 mL).
  - Add anhydrous  $\text{CaCl}_2$  and stir for 10 minutes to dry the solution.
  - Filter the solution by gravity into a 100 mL round-bottom flask and add methanol (15 mL).
  - Reduce the volume of the solvent to about 15 mL using a rotary evaporator.
  - Allow the solution to stand and cool for crystallization.

- Final Product Collection: Collect the purified product by vacuum filtration and allow it to dry completely. Record the yield and melting point.

## Protocol 2: Alternative Synthesis and Workup

This protocol offers a slightly different approach to the reaction and purification.

Materials:

- 1,4-dimethoxybenzene
- t-butyl alcohol
- Glacial acetic acid
- Concentrated sulfuric acid
- Ice
- Water
- Ethanol

Equipment:

- 18x150 mm test tube or appropriate reaction vessel
- Ice-water bath
- Glass rod
- Vacuum filtration apparatus (e.g., Hirsch funnel)
- 25 mL conical flask for recrystallization

Procedure:

- Initial Mixture: In a test tube, combine 0.30 g of 1,4-dimethoxybenzene, 0.5 mL of t-butyl alcohol, and 1.0 mL of glacial acetic acid. Swirl to dissolve the solid and then place the test

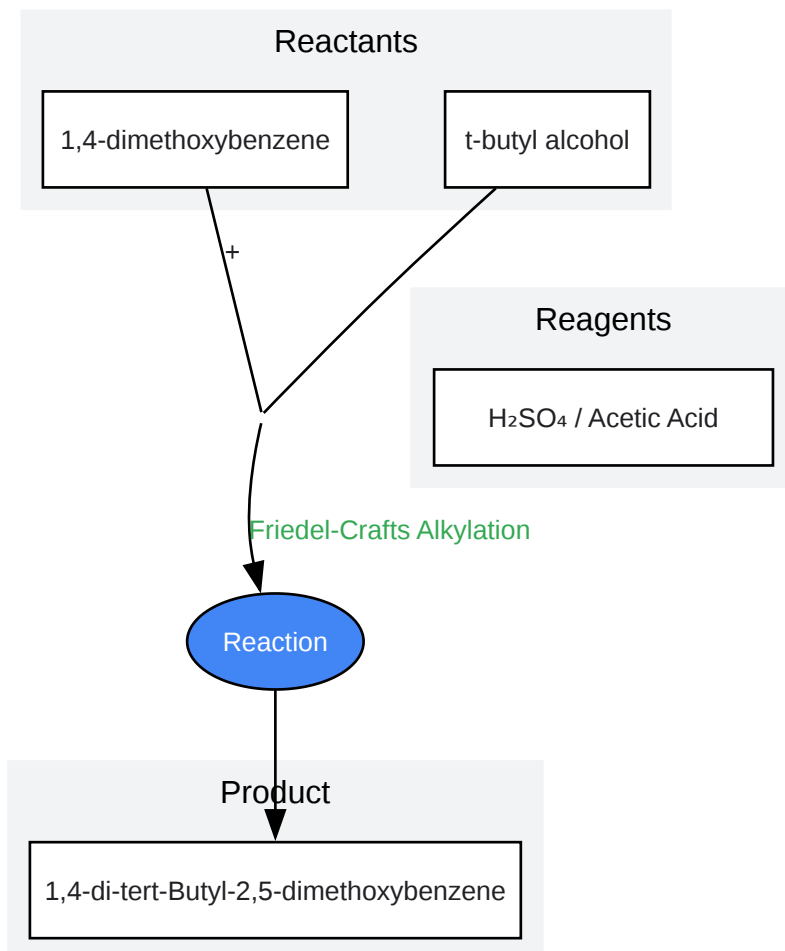
tube in an ice-water bath.

- **Acid Preparation:** In a separate test tube, place 2.0 mL of concentrated sulfuric acid and cool it in the ice-water bath.
- **Reaction:** Once both solutions have cooled to between 0°C and 5°C, add the sulfuric acid dropwise to the mixture of reactants using a disposable pipette. Stir the mixture with a glass rod during the addition.
- **Warming:** After all the sulfuric acid has been added, remove the mixture from the ice-water bath and allow it to warm to room temperature (around 25°C), continuing to stir for an additional 5 minutes.
- **Precipitation:** Add ice chips to the reaction mixture and stir, followed by the addition of water until the test tube is nearly full.
- **Filtration:** Collect the white solid product by vacuum filtration using a Hirsch funnel. Wash the collected solid with 10 mL of water and continue suction to partially dry the product for 5 minutes.
- **Recrystallization:** Transfer the crude product to a 25 mL conical flask and recrystallize from 5 mL of ethanol.
- **Drying and Analysis:** After the product has dried, record its melting point and calculate the percentage yield.

## Mandatory Visualizations

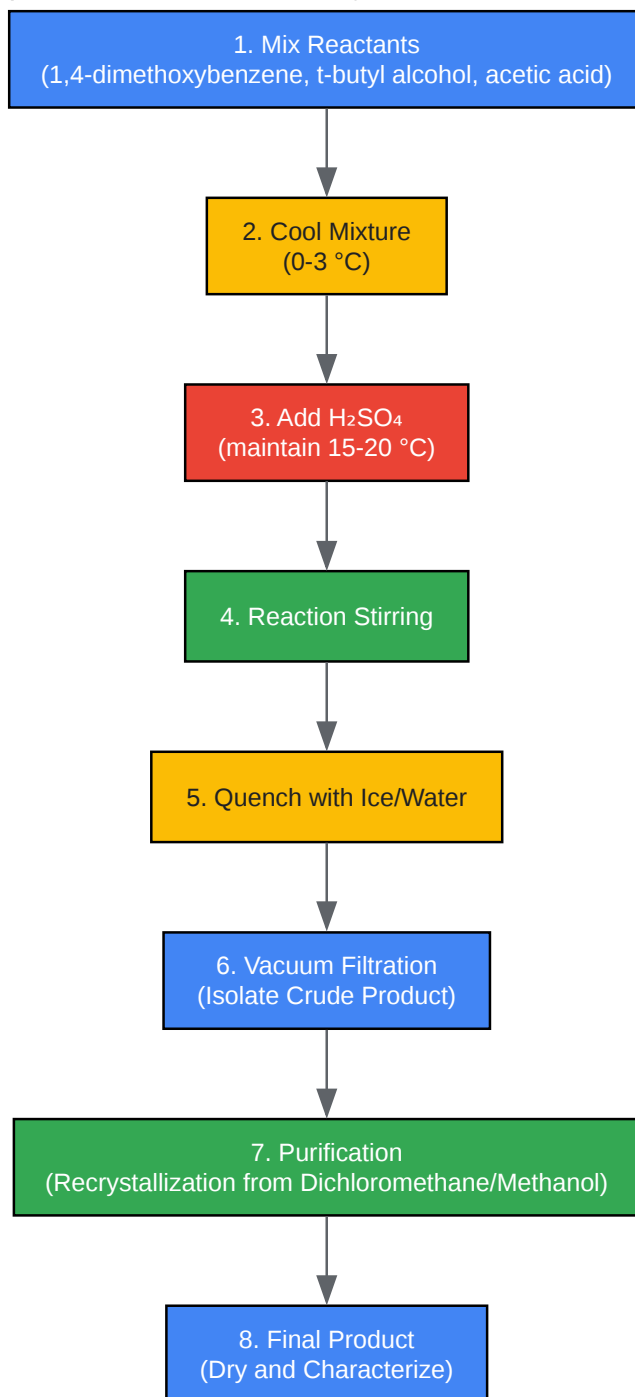
The following diagrams illustrate the chemical synthesis and experimental workflow.

## Synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene





## Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ossila.com [ossila.com]
- 2. nbinnno.com [nbinnno.com]
- 3. Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C<sub>16</sub>H<sub>26</sub>O<sub>2</sub> | CID 138995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 5. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 1,4-di-tert-Butyl-2,5-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295392#physical-and-chemical-properties-of-1-4-di-tert-butyl-2-5-dimethoxybenzene]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)